5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one

Physical Organic Chemistry Tautomerism Heterocyclic Chemistry

Reproducibility of photochemical and tautomer-dependent reactions fails when substituting isoxazolones without defined N-substituent tautomer populations. 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one solves this: - Two discrete tautomers isolated and characterized, enabling tautomer-specific reactivity studies [Local Evidence]. - Tautomer-specific photolysis at 254 nm yields distinct product distributions, making it a precise probe for reaction pathway elucidation [Local Evidence]. - Well-characterized EI mass spectrum (M⁺ = 191.058243 Da) provides a reliable analytical reference standard [Local Evidence].

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 158664-59-6
Cat. No. B12882583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one
CAS158664-59-6
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(O1)O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c1-11-9(12)8(10(13)14-11)7-5-3-2-4-6-7/h2-6,13H,1H3
InChIKeySSXIPELMEFBFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one (CAS 158664-59-6): Procurement-Grade Characterization and Core Structural Identity


5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one (CAS 158664-59-6, molecular formula C₁₀H₉NO₃, MW 191.18 g/mol) is an N-methylated 3-hydroxyisoxazol-5(2H)-one derivative within the phenyldisic acid family [1]. Its IUPAC name is 3-hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one, and it is also known as N-methylphenyldisic acid [2]. The compound is characterized by a five-membered isoxazolone heterocycle bearing a 3-hydroxy (enolic) group, a 2-methyl substituent on the ring nitrogen, and a 4-phenyl substituent. This specific substitution pattern fundamentally governs its tautomeric equilibrium, photochemical reactivity, and synthetic utility, distinguishing it from both the parent phenyldisic acid and the 2-phenyl congener [3]. The compound has been fully characterized by mass spectrometry (GC-MS), with spectra available in the Wiley Registry of Mass Spectral Data [4].

Why Generic Isoxazolone Substitution Fails: The Critical Role of N-Methylation in Tautomeric Control for 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one


Isoxazol-5(2H)-ones bearing a 3-hydroxy group are prototropic systems capable of existing as multiple tautomers (NH, CH, OH forms, and zwitterionic species), and the tautomeric distribution is exquisitely sensitive to the N-substituent [1]. For 5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one (N-methylphenyldisic acid), the N-methyl group locks the ring nitrogen in a specific substitution state, resulting in a defined set of four tautomers, two of which have been isolated and characterized [2]. In contrast, the parent phenyldisic acid (3-hydroxy-4-phenylisoxazol-5(2H)-one, unsubstituted at nitrogen) exhibits a different tautomeric profile, and the N-phenyl analog (3-hydroxy-2,4-diphenylisoxazol-5(2H)-one) introduces additional conformational complexity [3]. Photolysis at 254 nm in methanol produces distinct product distributions arising uniquely from individual tautomers, and the product profile differs among the N-methyl, N-phenyl, and N-unsubstituted compounds [4]. Therefore, substituting one isoxazolone for another without accounting for the N-substituent's effect on tautomer populations and downstream photochemical or thermal reactivity will lead to irreproducible outcomes in synthetic and mechanistic applications.

Product-Specific Quantitative Evidence Guide: 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one vs. Closest Analogs


Tautomeric Complexity: Four Discrete Tautomers with Two Isolable Forms for the N-Methyl Derivative vs. Alternative N-Substitution Patterns

5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one (N-methylphenyldisic acid) exists as a mixture of four tautomers in solution, two of which have been successfully isolated in pure, characterizable form [1]. This contrasts with the parent phenyldisic acid (unsubstituted at nitrogen, CAS 36190-14-4), which exhibits a different tautomeric distribution dominated by zwitterionic and 3-hydroxy/5-one forms, and the N-phenyl analog (3-hydroxy-2,4-diphenylisoxazol-5(2H)-one), where the larger aromatic N-substituent alters the equilibrium [2]. The ability to isolate two discrete tautomers of the N-methyl compound enables mechanistic studies and synthetic applications that are inaccessible with analogs exhibiting rapid, non-resolvable equilibria.

Physical Organic Chemistry Tautomerism Heterocyclic Chemistry

Photochemical Product Partitioning: Tautomer-Specific Photolysis Pathways at 254 nm for N-Methyl vs. N-Phenyl and N-Unsubstituted Derivatives

Upon photolysis at 254 nm in methanol, 5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one generates products that are identified as arising uniquely from three of its four tautomers [1]. Comparative photolysis of the N-phenyl analog (3-hydroxy-2,4-diphenylisoxazol-5(2H)-one) and phenyldisic acid under identical conditions yields different product distributions, demonstrating that the N-substituent dictates which tautomers participate in photochemical pathways and what products are formed [2]. Specifically, the N-methyl derivative photolyzes independently from the 3-hydroxy-5-one, 5-hydroxy-3-one, and zwitterion tautomers, whereas the methoxy-capped reference compounds (3-methoxy- and 5-methoxy-4-phenylisoxazol-5(2H)-ones) produce distinct product profiles [2].

Photochemistry Heterocyclic Chemistry Reaction Mechanism

Mass Spectrometric Differentiation: GC-MS Profile of 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one vs. N-Phenyl Analog in Wiley Registry

The electron ionization (EI) mass spectrum of 5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one has been acquired by GC-MS and is deposited in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 7QcZqf86lzY) [1]. The N-phenyl analog, 3-hydroxy-2,4-diphenylisoxazol-5(2H)-one, has a separate, distinct mass spectrum (SpectraBase Compound ID: 8H9HecxO63z) [2]. The molecular ion (M⁺) for the target compound appears at m/z 191 (exact mass 191.058243 Da, C₁₀H₉NO₃), whereas the N-phenyl analog shows M⁺ at m/z 253 (exact mass 253.073893 Da, C₁₅H₁₁NO₃) [1][2]. The fragmentation patterns differ substantially due to the different N-substituents, providing unambiguous differentiation in GC-MS-based analytical workflows.

Analytical Chemistry Mass Spectrometry Compound Identification

Structural Scaffold Differentiation: N-Methylisoxazolone Core vs. Non-Hydroxylated 2-Methyl-4-phenylisoxazol-5-one in Synthetic Versatility

5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one possesses a 3-hydroxy group that enables keto-enol tautomerism and metal chelation, features absent in the non-hydroxylated analog 2-methyl-4-phenyl-1,2-oxazol-5(2H)-one (CAS 7713-60-2, C₁₀H₉NO₂, MW 175.18 g/mol) . The presence of the enolic hydroxyl also classifies the target compound within the disic acid family, known for strong acidity (pKa of related 4-phenyl-3,5-dihydroxyisoxazole is approximately 3.70) [1]. This acidity and chelation capability enable spontaneous Michael additions to α,β-unsaturated carbonyl compounds, a reactivity not available to the non-hydroxylated isoxazol-5-one analog [2].

Synthetic Chemistry Heterocyclic Scaffolds Tautomerization-Dependent Reactivity

Crystallographic Characterization Gap: X-Ray Structure Data Availability for the Target Compound vs. Broader Isoxazolone Class

As of 2024, X-ray crystallographic data for 5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one has not been published in the primary literature, although ¹H NMR, ¹³C NMR, IR, and GC-MS data are available [1][2]. In contrast, closely related isoxazolone derivatives, such as 4-arylidene-3-methylisoxazol-5(4H)-ones and 3- or 4-(substituted)phenylisoxazolones developed as human neutrophil elastase (HNE) inhibitors, have been crystallographically characterized, providing detailed solid-state conformational information [3][4]. This represents a data gap that may affect applications requiring precise solid-state structural parameters (e.g., computational docking, materials science). Users requiring crystallographic data should consider this limitation when selecting this compound for solid-state studies.

X-ray Crystallography Structural Characterization Solid-State Chemistry

Best-Fit Research and Industrial Application Scenarios for 5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one


Tautomer-Specific Mechanistic Studies in Physical Organic Chemistry

The isolation and characterization of two discrete tautomers of 5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one [1] make this compound uniquely suited for fundamental studies of tautomer-dependent reactivity. Researchers investigating prototropic equilibria, kinetic isotope effects, or solvent-dependent tautomer populations can utilize the N-methyl derivative as a model system where individual tautomers can be studied in isolation—a capability not available with phenyldisic acid or the N-phenyl analog, whose tautomers interconvert too rapidly for individual characterization [2].

Photochemical Reaction Development and Mechanistic Mapping

The tautomer-specific photolysis behavior at 254 nm, where products arise uniquely from three of the four tautomers [1], positions this compound as a probe for photochemical mechanism elucidation. Synthetic chemists developing photochemical transformations of isoxazolones can employ the N-methyl derivative to trace reaction pathways originating from specific tautomeric states, enabling rational optimization of photochemical yields—a level of control not achievable with the parent phenyldisic acid where tautomers photolyze in an interconverting mixture [2].

Synthetic Intermediate for Disic Acid-Derived Heterocyclic Libraries

As an N-methylated member of the disic acid family, this compound retains the strong acidity (class-level pKa ~3.70 for related 4-phenyl-3,5-dihydroxyisoxazoles [1]) and capacity for spontaneous Michael addition to α,β-unsaturated carbonyl compounds [2]. This reactivity enables its use as a building block for constructing fused isoxazolo-oxazine heterocycles and other complex scaffolds. The N-methyl group provides a defined substitution site absent in the parent phenyldisic acid, facilitating regioselective derivatization in library synthesis [1].

Analytical Reference Standard for GC-MS Identification of Phenyldisic Acid Derivatives

The well-characterized EI mass spectrum (Wiley Registry, SpectraBase ID 7QcZqf86lzY) [1] and distinct molecular ion (M⁺ = 191.058243 Da) provide a reliable analytical fingerprint for identifying the N-methyl derivative in complex mixtures. Analytical laboratories can use this compound as a reference standard to distinguish it from the N-phenyl analog (M⁺ = 253.073893 Da, SpectraBase ID 8H9HecxO63z) [2] in reaction monitoring, impurity profiling, or environmental analysis of isoxazolone-derived compounds.

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